molecular formula C16H16N2O2 B14002099 ethyl N-(benzhydrylideneamino)carbamate CAS No. 6972-01-6

ethyl N-(benzhydrylideneamino)carbamate

Cat. No.: B14002099
CAS No.: 6972-01-6
M. Wt: 268.31 g/mol
InChI Key: VLCNWYFZEIJXGW-UHFFFAOYSA-N
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Description

Ethyl N-(benzhydrylideneamino)carbamate (CAS 6972-01-6) is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31000 g/mol. It is characterized by a carbamate ester group, a functional group of significant importance in modern medicinal chemistry and drug discovery . The carbamate group (-O-CO-NH-) is known for its high chemical and proteolytic stability, its ability to penetrate cell membranes, and its close resemblance to a peptide bond . These properties make carbamate-based compounds, including this derivative, valuable intermediates and building blocks in organic synthesis and pharmaceutical research. They are frequently utilized as protective groups for amines or as structural motifs in the design of enzyme inhibitors and potential drug candidates . The presence of the benzhydrylideneamino moiety in its structure suggests potential for application in the synthesis of more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers handling this compound should adhere to all relevant safety protocols and procedures.

Properties

CAS No.

6972-01-6

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl N-(benzhydrylideneamino)carbamate

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)18-17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19)

InChI Key

VLCNWYFZEIJXGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation Approach

  • Starting Materials: Ethyl carbamate (or its derivatives) and benzhydrylamine or benzhydrylidene precursors.
  • Reaction Type: Imine formation via condensation.
  • Typical Conditions: Mild acidic or neutral conditions, often in solvents such as ethanol or methanol.
  • Catalysts: Sometimes acid catalysts or dehydrating agents are used to drive the equilibrium towards imine formation.

This method is straightforward and commonly employed for preparing Schiff bases like this compound.

Palladium-Catalyzed Carbonylation and Subsequent Derivatization

  • Some synthetic routes involve palladium-catalyzed carbonylation reactions to introduce carbamate or ester functionalities before imine formation.
  • For example, a palladium-catalyzed carbonylation of a bromide intermediate can yield an ethyl ester, which is then converted to the carbamate derivative.
  • Subsequent condensation with benzhydrylamine forms the imine linkage.

This method allows for precise functional group manipulation and is useful for preparing high-purity intermediates for further transformations.

Research Outcomes and Optimization Data

While direct detailed tables specific to this compound are limited, related studies on similar carbamate and imine compounds provide valuable insights:

Parameter Effect on Yield/Selectivity Reference
Use of Pd catalysts (e.g., Pd2(dba)3) Facilitates carbonylation and coupling reactions efficiently
Solvent choice (e.g., toluene, ethanol) Influences reaction rate and imine formation equilibrium
Temperature (65–110 °C) Higher temperatures improve palladium-catalyzed steps but may affect imine stability
Base selection (e.g., NaOt-Bu) Important for deprotonation steps in Pd-catalyzed reactions
Ligand effects (phosphine ligands) Strongly affect product distribution and selectivity in Pd-catalyzed steps

These parameters are critical when the preparation involves palladium-catalyzed carbonylation prior to imine formation.

Example Synthetic Route Summary

A representative synthetic sequence from recent medicinal chemistry research is as follows:

  • Synthesis of Ethyl Ester Intermediate: Starting from a bromide precursor, a palladium-catalyzed carbonylation reaction yields an ethyl ester.
  • Conversion to Carbamate: The ester is converted to the corresponding carbamate via aminolysis or reaction with ethyl carbamate derivatives.
  • Imine Formation: The carbamate is reacted with benzhydrylamine or a benzhydrylidene precursor under mild conditions to form this compound.
  • Purification and Characterization: The product is purified, often by recrystallization or chromatography, and characterized by NMR, MS, and purity assays (>98% purity reported in some studies).

Notes on Purity and Scale-Up

  • High purity (>98%) has been achieved in reported syntheses, suitable for in vivo studies.
  • Scale-up to hundreds of milligrams has been demonstrated, indicating the method's robustness for preparative chemistry.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Palladium-catalyzed carbonylation Pd catalyst (e.g., Pd2(dba)3), base (NaOt-Bu), toluene, 65-110 °C Ethyl ester intermediate
2 Carbamate formation Aminolysis or reaction with ethyl carbamate Carbamate intermediate
3 Imine formation (condensation) Benzhydrylamine, mild acid or neutral solvent This compound
4 Purification Chromatography, recrystallization High-purity final product

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(benzhydrylideneamino)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Mechanism of Action

The mechanism of action of ethyl N-(benzhydrylideneamino)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares ethyl N-(benzhydrylideneamino)carbamate with structurally or functionally related carbamates:

Compound Name Protecting Group/Substituent Deprotection Method Stability Toxicity Applications
This compound Benzhydrylideneamino Likely acidic hydrolysis* High (bulky aromatic group) Unknown; possibly reduced vs. ethyl carbamate Potential protecting group in synthesis
Benzyl carbamate (Cbz) Benzyl Hydrogenolysis (H₂/Pd) Stable under acidic conditions Moderate (skin/eye irritant) Peptide synthesis
tert-Butyl carbamate (Boc) tert-Butyl Acidic (TFA or HCl) Stable under basic conditions Low Peptide and heterocycle synthesis
Ethyl carbamate Ethyl Enzymatic or metabolic Low (prone to hydrolysis) High (carcinogenic via CYP2E1) Research use (limited due to toxicity)
Ethyl N-(Cyanoacetyl)carbamate Cyanoacetyl Not specified Moderate (polar substituent) High (H302, H315, H319 hazards) Specialty organic synthesis
Benzyl N-(methoxybenzylidene)carbamate** Methoxybenzylidene + hydrazinecarbonyl Not specified High (crystalline structure) Unknown Crystallography studies

Inferred from benzylidene analogs; *From .

Key Findings

Stability and Reactivity: The benzhydrylideneamino group’s aromaticity and steric bulk likely enhance stability against nucleophiles and harsh conditions compared to ethyl or cyanoacetyl derivatives . Boc and Cbz groups are preferred for orthogonal deprotection in peptide synthesis, whereas the benzhydrylideneamino group may offer niche applications requiring acid-stable protection .

Toxicity: Ethyl carbamate is a known carcinogen, with metabolism via CYP2E1 leading to toxic N-hydroxy derivatives . Substituted carbamates like ethyl N-(cyanoacetyl)carbamate retain significant hazards (e.g., skin/eye irritation) , but bulkier groups (e.g., benzhydrylideneamino) may reduce metabolic activation.

Crystallinity :

  • Carbamates with aromatic substituents, such as the methoxybenzylidene derivative in , exhibit robust crystallinity, facilitating structural analysis via X-ray diffraction . This property is advantageous for quality control in synthesis.

Deprotection Methods: Unlike Boc (acid-labile) and Cbz (hydrogenolysis-sensitive), the benzhydrylideneamino group may require specialized conditions (e.g., strong acids or photolysis), though direct evidence is lacking.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl N-(benzhydrylideneamino)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of benzophenone hydrazone with ethyl chloroformate under anhydrous conditions. Optimization includes:

  • Catalyst Selection : Use of triethylamine or DMAP to enhance reactivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve yield by stabilizing intermediates.
  • Temperature Control : Reactions are performed at 0–5°C to minimize side reactions like hydrolysis.
  • Validation : Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity via melting point analysis.
  • Example Table :
ReagentMolar RatioSolventTemperature (°C)Yield (%)
Benzophenone hydrazone1.0THF068
Ethyl chloroformate1.2THF072

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for characteristic peaks: δ 1.3 ppm (CH₃ of ethyl group), δ 4.2 ppm (CH₂ of ethyl group), δ 7.3–7.5 ppm (aromatic protons from benzhydrylidene) .
  • ¹³C NMR : Confirm carbamate carbonyl at δ 155–160 ppm.
  • IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-N) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 296.3 (calculated for C₁₆H₁₆N₂O₂).

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants (e.g., silica gel) .
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Light Sensitivity : Use amber glassware to prevent photodegradation of the hydrazone moiety .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and intermediates. Focus on the carbamate’s electrophilicity at the carbonyl carbon .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using COMSOL Multiphysics .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. How should researchers resolve contradictions in reported catalytic activities of this compound derivatives?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify confounding variables .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to isolate trends across studies .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed humidity, inert atmosphere) .

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict reactivity in cycloadditions or redox reactions.
  • Hammett Analysis : Correlate substituent effects on the benzhydrylidene group with reaction rates .
  • Spectroscopic Alignment : Validate computational models by matching predicted UV-Vis spectra (TD-DFT) with experimental data .

Data Analysis & Validation

Q. How can researchers ensure statistical rigor in analyzing catalytic performance data for this compound?

  • Methodological Answer :

  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points.
  • Error Propagation : Calculate uncertainties in yield, turnover frequency (TOF), and enantiomeric excess (ee) using Monte Carlo simulations .
  • Cross-Validation : Compare results across multiple batches or independent labs to confirm reproducibility .

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